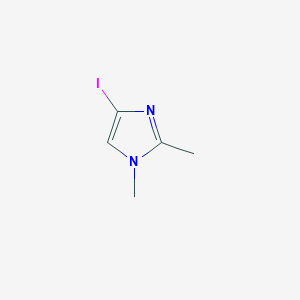

4-Iodo-1,2-dimethyl-1H-imidazole

CAS No.: 343569-02-8

Cat. No.: VC8107448

Molecular Formula: C5H7IN2

Molecular Weight: 222.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343569-02-8 |

|---|---|

| Molecular Formula | C5H7IN2 |

| Molecular Weight | 222.03 g/mol |

| IUPAC Name | 4-iodo-1,2-dimethylimidazole |

| Standard InChI | InChI=1S/C5H7IN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3 |

| Standard InChI Key | LFGKFJFTXCFJLV-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CN1C)I |

| Canonical SMILES | CC1=NC(=CN1C)I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-iodo-1,2-dimethyl-1H-imidazole is C₅H₇IN₂, with a molar mass of 222.03 g/mol . The imidazole ring is substituted with methyl groups at positions 1 and 2 and an iodine atom at position 4. This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions.

Physical Properties

Key physical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.92 ± 0.1 g/cm³ | |

| Boiling Point | 293.4 ± 13.0 °C | |

| pKa | 5.19 ± 0.60 | |

| Melting Point | Not reported | – |

| Solubility | Limited in polar solvents |

The compound’s low solubility in polar solvents like water contrasts with its solubility in dimethyl sulfoxide (DMSO) and dichloromethane, attributed to iodine’s hydrophobic character . Thermal stability is moderate, with decomposition observed near its boiling point under atmospheric pressure .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves electrophilic iodination of 1,2-dimethyl-1H-imidazole (CAS 1739-84-0) . A modified protocol adapted from 4-iodoimidazole synthesis (CAS 71759-89-2) employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like dimethylformamide (DMF) .

Representative Procedure:

-

Substrate Preparation: Dissolve 1,2-dimethylimidazole (10 mmol) in DMF (50 mL) at 0°C .

-

Iodination: Add ICl (12 mmol) dropwise under nitrogen, stirring for 6–8 hours .

-

Workup: Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate) .

Industrial-Scale Production

Continuous flow reactors enhance scalability by mitigating exothermic risks and improving mixing efficiency. Process parameters (temperature, stoichiometry) are optimized to minimize byproducts like 4,5-diiodo derivatives .

Reactivity and Functionalization

Halogen Exchange Reactions

The iodine atom participates in Ullmann-type couplings and Sonogashira cross-couplings, enabling arylation or alkynylation at position 4. For example, reaction with phenylboronic acid under palladium catalysis yields 4-aryl-1,2-dimethylimidazoles, valuable in ligand design .

Nitration and Reduction

While the parent compound lacks a nitro group, nitration at position 5 (using HNO₃/H₂SO₄) produces 4-iodo-1,2-dimethyl-5-nitro-1H-imidazole (CAS 13369-85-2). Subsequent reduction with H₂/Pd-C yields the corresponding amine, a precursor to antimicrobial agents.

Applications in Research and Industry

Pharmaceutical Intermediates

The iodine substituent’s bioisosteric properties make this compound a candidate for antiprotozoal drug development. Structural analogs exhibit activity against Trypanosoma cruzi by inhibiting parasite-specific enzymes .

Coordination Chemistry

As a ligand, 4-iodo-1,2-dimethyl-1H-imidazole coordinates transition metals (e.g., Cu, Pd) to form catalysts for C–C bond-forming reactions. Its steric bulk improves selectivity in asymmetric syntheses .

Material Science

Incorporated into ionic liquids, the compound enhances thermal stability and electrochemical performance, relevant for energy storage systems .

Comparative Analysis with Related Compounds

1,2-Dimethylimidazole vs. 4-Iodo-1,2-dimethyl-1H-imidazole

| Property | 1,2-Dimethylimidazole | 4-Iodo-1,2-dimethyl-1H-imidazole |

|---|---|---|

| Molecular Formula | C₅H₈N₂ | C₅H₇IN₂ |

| Molar Mass (g/mol) | 96.13 | 222.03 |

| Boiling Point (°C) | 206.0 | 293.4 |

| Density (g/cm³) | 1.0 ± 0.1 | 1.92 ± 0.1 |

The iodine substituent increases molecular weight by 125.90 g/mol and density by 0.92 g/cm³, significantly altering phase behavior .

Future Directions

Targeted Drug Delivery

Functionalizing the iodine atom with radionuclides (e.g., ¹²³I) could enable theranostic applications in oncology, combining imaging and therapy .

Green Chemistry Innovations

Developing solvent-free iodination protocols using mechanochemistry may reduce waste and improve atom economy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume